Cas no 96-14-0 (3-Methylpentane)

3-Methylpentane structure
3-Methylpentane structure
3-Methylpentane
96-14-0
C6H14
86.1753621101379
MFCD00009342
81787
24885749

3-Methylpentane Properties

Names and Identifiers

    • 3-Methylpentane
    • 3-Methylpentaneneat
    • NSC 66497
    • 3-Methylpentane (ACI)
    • METHYL DIETHYL METHANE
    • DIETHYLMETHYLMETHANE
    • (+/-)-3-METHYLPENTANE
    • 3-METHYLPENTANE, 99+%
    • 3-METHYLPENTANE, STANDARD FOR GC
    • 3-METHYLPENTANE, 1000MG, NEAT
    • C6ISOMERSOFHEXANE
    • +Expand
    • MFCD00009342
    • PFEOZHBOMNWTJB-UHFFFAOYSA-N
    • 1S/C6H14/c1-4-6(3)5-2/h6H,4-5H2,1-3H3
    • CCC(CC)C
    • 1730734

Computed Properties

  • 86.10960
  • 0
  • 0
  • 2
  • 86.10955
  • 6
  • 19.2
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.2
  • nothing
  • 0
  • 0

Experimental Properties

  • 2.44250
  • 0.00000
  • n20/D 1.376(lit.)
  • Soluble in water. 0.013 g/L at 20°C). Miscible in ether, acetone. Soluble in ethanol.
  • 64 °C(lit.)
  • -118°C(lit.)
  • 135 mmHg ( 17 °C)
  • Fahrenheit: 19.4 ° f
    Celsius: -7 ° c
  • Colorless, transparent and volatile liquid. [1]
  • Stable. Highly flammable. Incompatible with strong oxidizing agents.
  • Insoluble in water, slightly soluble in ether \ acetone \ benzene, soluble in ethanol [15]
  • 0.664 g/mL at 25 °C(lit.)

3-Methylpentane Security Information

3-Methylpentane Customs Data

  • 2901100000
  • China Customs Code:

    2901100000

    Overview:

    2901100000 Saturated acyclic hydrocarbon.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported

    Summary:

    2901100000 saturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

3-Methylpentane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Chloroform-d ;  24 h, 1 atm, rt
Reference
Alkanethiolate-capped palladium nanoparticles for selective catalytic hydrogenation of dienes and trienes
Chen, Ting-An; Shon, Young-Seok, Catalysis Science & Technology, 2017, 7(20), 4823-4829

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Tricarbonyl(η5-2,4-cyclopentadien-1-yl)hydromolybdenum Solvents: Dichloromethane
Reference
Ionic Hydrogenations of Hindered Olefins at Low Temperature. Hydride Transfer Reactions of Transition Metal Hydrides
Bullock, R. Morris; Song, Jeong-Sup, Journal of the American Chemical Society, 1994, 116(19), 8602-12

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Tricarbonyl(η5-2,4-cyclopentadien-1-yl)hydrotungsten Solvents: Dichloromethane-d2
Reference
Ionic hydrogenations using transition metal hydrides. Rapid hydrogenation of hindered alkenes at low temperature
Bullock, R. Morris; Rappoli, Brian J., Journal of the Chemical Society, 1989, (19), 1447-8

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide
Reference
Reactions of 1-vinylcyclobutene
Vdovin, V. M.; Finkel'shtein, E. Sh.; Shelkov, A. V.; Yatsenko, M. S., Izvestiya Akademii Nauk SSSR, 1986, (11), 2578-80

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Amberlite IRA 400 ,  Sodium borohydride
1.2 Catalysts: Nickel acetate Solvents: Methanol ;  3 h, rt
Reference
Nickel boride
Caggiano, Thomas J.; Taillemaud, Sylvain, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-7

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Bis(2,3,4,5,6-pentafluorophenyl)borane Solvents: Benzene-d6 ;  120 h, -193 °C → 140 °C
Reference
Metal-Free HB(C6F5)2-Catalyzed Hydrogenation of Unfunctionalized Olefins and Mechanism Study of Borane-Mediated σ-Bond Metathesis
Wang, Yuwen; Chen, Weiqiang; Lu, Zhenpin; Li, Zhen Hua; Wang, Huadong, Angewandte Chemie, 2013, 52(29), 7496-7499

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 2414924-98-2 Solvents: Benzene-d6 ;  18 h, 4 atm, 35 °C
Reference
Visible-Light-Enhanced Cobalt-Catalyzed Hydrogenation: Switchable Catalysis Enabled by Divergence between Thermal and Photochemical Pathways
Mendelsohn, Lauren N. ; MacNeil, Connor S. ; Tian, Lei; Park, Yoonsu ; Scholes, Gregory D. ; et al, ACS Catalysis, 2021, 11(3), 1351-1360

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Aluminum bromide
Reference
Tetramethylsilane as an alkylating agent in reactions with alkyl halides in the presence of aluminum chloride and aluminum bromide
Bolestova, G. I.; Parnes, Z. N.; Latypova, F. M.; Kursanov, D. N., Zhurnal Organicheskoi Khimii, 1981, 17(7), 1357-63

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Zirconium dioxide (sulfated) ;  6.7 kPa, 273 K
Reference
Reaction of linear, branched, and cyclic alkanes catalyzed by Broensted and Lewis acids on H-mordenite, H-beta, and sulfated zirconia
Wakayama, Takemi; Matsuhashi, Hiromi, Journal of Molecular Catalysis A: Chemical, 2005, 239(1-2), 32-40

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 2654762-67-9 Solvents: THF-d8 ;  95 h, 1 bar, rt → 60 °C
Reference
Cationic strontium hydride complexes supported by an NNNN-type macrocycle
Hoellerhage, Thomas; Carpentier, Ambre; Spaniol, Thomas P.; Maron, Laurent; Englert, Ulli; et al, Chemical Communications (Cambridge, 2021, 57(51), 6316-6319

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium ,  Silica Solvents: 1,4-Dioxane ;  3 h, 90 °C
Reference
Pd-based mesoporous silica catalyst for synthesis of alkanes
, India, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 2170739-11-2 Solvents: Benzene-d6 ;  18 h, 1 bar, rt
Reference
Divalent Silicon-Assisted Activation of Dihydrogen in a Bis(N-heterocyclic silylene)xanthene Nickel(0) Complex for Efficient Catalytic Hydrogenation of Olefins
Wang, Yuwen; Kostenko, Arseni; Yao, Shenglai; Driess, Matthias, Journal of the American Chemical Society, 2017, 139(38), 13499-13506

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ;  3 h, 90 °C
Reference
A novel route for the synthesis of alkanes from glycerol in a two step process using a Pd/SBA-15 catalyst
Udayakumar, V.; Pandurangan, A., RSC Advances, 2015, 5(96), 78719-78727

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: 1638261-72-9 Solvents: Dichloromethane-d2 ;  1 h, 50 °C
Reference
Catalytic ketone hydrodeoxygenation mediated by highly electrophilic phosphonium cations
Mehta, Meera; Holthausen, Michael H.; Mallov, Ian; Perez, Manuel; Qu, Zheng-Wang; et al, Angewandte Chemie, 2015, 54(28), 8250-8254

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Undecane ;  4 bar, 30 °C
Reference
Molecular sieving carbon catalysts for liquid phase reactions: Study of alkene hydrogenation using platinum embedded nanoporous carbon
Holbrook, Billy Paul M.; Rajagopalan, Ramakrishnan; Dronvajjala, Krishna; Choudhary, Yogesh Kumar; Foley, Henry C., Journal of Molecular Catalysis A: Chemical, 2013, 367, 61-68

Synthetic Circuit 16

Reaction Conditions
Reference
Light alkylates by hydrofluoric acid-catalyzed alkylation of propene-butene fractions with isobutane
Zeiseler, Fritz Dietrich; Schuetter, Hartmut; Hoepfner, Eberhard; Lehmann, Otfried; Bohlmann, Dieter; et al, Chemische Technik (Leipzig, 1985, 37(8), 327-8

Synthetic Circuit 17

Reaction Conditions
Reference
Method for preparing 2-methylpentane, 3-methylpentane and n-hexane
, China, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
Method for alkylation reaction
, China, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Relationship between the structural properties of supported bimetallic Pt-Rh catalysts and their performances for methylcyclopentane ring opening
Samoila, P.; Boutzeloit, M.; Especel, C.; Epron, F.; Marecot, P., Journal of Catalysis, 2010, 276(2), 237-248

Synthetic Circuit 20

Reaction Conditions
Reference
Photocoupling of Methane in Water Vapor to Saturated Hydrocarbons
Oh, JunePyo; Matsumoto, Taketoshi; Nakamura, Junji, Catalysis Letters, 2008, 124(3-4), 215-218

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (RuP2) ,  Molybdenum phosphide (MoP) ,  Silica Gel 60 ;  2 h, 600 °C; 600 °C → 450 °C; 15 min, 450 °C
1.2 Reagents: Hydrogen ;  9 h, 100 mbar, 450 °C
Reference
A Highly Stable Bimetallic Transition Metal Phosphide Catalyst for Selective Dehydrogenation of n-Heptane
Stober, Robert; et al, ChemCatChem, 2022, 14(18),

3-Methylpentane Raw materials

3-Methylpentane Preparation Products

3-Methylpentane Related Literature